molecular formula C9H7ClN2O2 B1593353 methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate CAS No. 688357-19-9

methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Cat. No.: B1593353
CAS No.: 688357-19-9
M. Wt: 210.62 g/mol
InChI Key: NFEOJQQNFBVATP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family

Properties

IUPAC Name

methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)7-4-5-6(12-7)2-3-11-8(5)10/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEOJQQNFBVATP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650256
Record name Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

688357-19-9
Record name Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-1H-pyrrolo[3,2-c]pyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.

    Coupling Reactions: Catalysts like palladium(0) and bases such as potassium carbonate.

Major Products Formed

The major products formed from these reactions include substituted pyrrolopyridines, N-oxides, and various coupled products depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate has been investigated for its potential as a pharmacological agent. Its structure allows for modifications that can enhance biological activity, making it a valuable scaffold in drug design.

Case Study: Anticancer Activity

Research has shown that derivatives of this compound exhibit promising anticancer properties. For instance, studies have demonstrated that certain analogs can inhibit tumor growth in preclinical models, suggesting that modifications to the pyrrolopyridine core can lead to effective anticancer agents .

Organic Synthesis

This compound serves as an intermediate in the synthesis of various biologically active molecules. Its unique structure allows chemists to employ it in multiple synthetic pathways.

Example Reactions

  • Cross-Coupling Reactions : this compound can participate in palladium-catalyzed cross-coupling reactions to form more complex structures .
  • Functional Group Transformations : The presence of the chloro group enables nucleophilic substitutions, which can be exploited to introduce different functional groups into the molecule .

Material Science

Beyond medicinal applications, this compound is also being explored in material science for its potential use in developing new materials with specific electronic or optical properties.

Research Insights

Recent studies have investigated the incorporation of pyrrolopyridine derivatives into polymer matrices to enhance their thermal stability and mechanical properties . This application highlights the versatility of this compound beyond traditional pharmaceutical uses.

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer agent development
Organic SynthesisIntermediate for complex molecules
Material ScienceEnhancing polymer properties

Mechanism of Action

The mechanism of action of methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine
  • 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine
  • 5-Methyl-1H-pyrrolo[2,3-b]pyridine

Uniqueness

Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of the ester functional group. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to its analogs .

Biological Activity

Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (CAS: 688357-19-9) is a synthetic compound belonging to the pyrrolopyridine class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₉H₇ClN₂O₂
  • Molecular Weight : 210.62 g/mol
  • IUPAC Name : this compound

Research indicates that compounds in the pyrrolopyridine class often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The specific mechanisms by which this compound exerts its effects are still being elucidated, but several studies highlight its potential as an inhibitor of key biological processes.

Antitumor Activity

This compound has shown promise in preclinical studies as an antitumor agent:

  • In vitro Studies : Various derivatives of pyrrolopyridines have exhibited cytotoxic effects against cancer cell lines such as HeLa and HCT116. For instance, structural modifications have been linked to enhanced selectivity and potency against specific kinases involved in tumor progression .
CompoundCell LineIC50 (µM)Reference
This compoundHeLa0.36
This compoundHCT1160.48

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Antibacterial and Antifungal Effects : Studies have reported that pyrrolopyridine derivatives can inhibit the growth of various bacterial strains and fungi, suggesting a broad-spectrum antimicrobial potential. The exact mechanisms may involve disruption of cell wall synthesis or interference with nucleic acid metabolism .

Case Studies and Research Findings

A notable study highlighted the synthesis and evaluation of this compound as part of a series of pyrrolopyridine compounds aimed at developing new therapeutic agents. The research demonstrated that modifications to the pyrrolopyridine scaffold could significantly enhance biological activity while optimizing pharmacokinetic properties such as solubility and metabolic stability .

Future Directions

Given the promising biological activities associated with this compound, further research is warranted to:

  • Investigate Structure-Activity Relationships (SAR) : Understanding how different substituents on the pyrrolopyridine scaffold affect biological activity can aid in designing more potent derivatives.
  • Conduct In Vivo Studies : To evaluate the efficacy and safety profile of this compound in animal models before progressing to clinical trials.
  • Explore Combination Therapies : Investigating the synergistic effects when combined with other anticancer or antimicrobial agents could enhance therapeutic outcomes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.